N-(sec-butyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide
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Overview
Description
N-(sec-butyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide: is a complex organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by its unique structure, which includes a naphthyridine core, an oxadiazole ring, and a sec-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between 2-aminonicotinic acid and an appropriate aldehyde under acidic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced via a cyclization reaction involving a hydrazide derivative and a carboxylic acid or its derivative.
Attachment of the sec-Butyl Group: The sec-butyl group is introduced through an alkylation reaction using sec-butyl bromide and a suitable base.
Final Coupling: The final step involves coupling the naphthyridine-oxadiazole intermediate with an acetamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the naphthyridine core, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the oxo group on the naphthyridine ring, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring, where halogenated derivatives can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are employed under mild conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives and other substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, N-(sec-butyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug discovery and development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, the compound’s properties are leveraged for the development of new materials with unique characteristics. This includes the creation of advanced polymers, coatings, and other materials with enhanced performance.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(sec-butyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide
- This compound analogs
- Other naphthyridine derivatives with oxadiazole rings
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its interactions with molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-butan-2-yl-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-5-15(3)25-20(30)13-29-12-19(21(31)18-11-8-16(4)26-23(18)29)24-27-22(28-32-24)17-9-6-14(2)7-10-17/h6-12,15H,5,13H2,1-4H3,(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDYZQGNLLREQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C=C(C(=O)C2=C1N=C(C=C2)C)C3=NC(=NO3)C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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